molecular formula C15H20FNO3 B13681816 N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine

Cat. No.: B13681816
M. Wt: 281.32 g/mol
InChI Key: KJMDAWFDUNFXDL-UHFFFAOYSA-N
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Description

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further substituted with a 3-fluorooxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine.

    Substitution: Produces substituted oxetane derivatives.

    Coupling Reactions: Results in further functionalized phenyl derivatives.

Scientific Research Applications

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorooxetane moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is unique due to the presence of the fluorooxetane moiety, which can impart distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl N-[[4-(3-fluorooxetan-3-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-8-11-4-6-12(7-5-11)15(16)9-19-10-15/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

KJMDAWFDUNFXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)F

Origin of Product

United States

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